molecular formula C13H16O2 B3033288 3-Cyclopropyl-3-(4-methylphenyl)propanoic acid CAS No. 1017141-58-0

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B3033288
CAS No.: 1017141-58-0
M. Wt: 204.26 g/mol
InChI Key: FLZVLJWUNKKFGA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid is an organic compound characterized by a cyclopropyl group and a 4-methylphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(4-methylphenyl)propanoic acid typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the propanoic acid backbone.

    Aromatic Substitution: Attachment of the 4-methylphenyl group to the cyclopropylated intermediate.

Common reagents used in these reactions include cyclopropyl bromide and 4-methylphenyl magnesium bromide, with reaction conditions often involving the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions on the 4-methylphenyl group using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols.

    Substitution: Formation of brominated or nitrated derivatives of the 4-methylphenyl group.

Scientific Research Applications

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, while the 4-methylphenyl group can enhance lipophilicity and membrane permeability. These features enable the compound to modulate various biological processes, potentially through inhibition of enzymes or interaction with receptor sites.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-3-(4-chlorophenyl)propanoic acid: Similar structure with a chlorine substituent instead of a methyl group.

    3-Cyclopropyl-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a methyl group.

    3-Cyclopropyl-3-(4-fluorophenyl)propanoic acid: Features a fluorine substituent on the phenyl ring.

Uniqueness

3-Cyclopropyl-3-(4-methylphenyl)propanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

3-cyclopropyl-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9-2-4-10(5-3-9)12(8-13(14)15)11-6-7-11/h2-5,11-12H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVLJWUNKKFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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